(3-(3-Fluorophenyl)-1-methyl-1h-pyrazol-4-yl)methanamine
CAS No.:
Cat. No.: VC18261568
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3 |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | [3-(3-fluorophenyl)-1-methylpyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C11H12FN3/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8/h2-5,7H,6,13H2,1H3 |
| Standard InChI Key | JJFPQVIGKPTFJC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)C2=CC(=CC=C2)F)CN |
Introduction
(3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, characterized by the presence of a fluorophenyl group and a methanamine moiety. Its structure features a 1-methyl-1H-pyrazole ring substituted at the 3-position with a 3-fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets.
Synthesis and Reactivity
The synthesis of (3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. Common methods include nucleophilic substitution and electrophilic aromatic substitution reactions, facilitated by the amine group and the pyrazole ring, respectively.
| Synthetic Steps | Description |
|---|---|
| Starting Materials | Typically involves pyrazole derivatives and fluorinated benzene compounds. |
| Reaction Conditions | Requires careful control of temperature, solvent, and catalysts to optimize yield and selectivity. |
| Characterization Techniques | NMR and IR spectroscopy are used to confirm the structure and purity of the final product. |
Biological Applications and Research Findings
(3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine is of interest in medicinal chemistry for its potential to interact with biological targets. Techniques such as molecular docking simulations and in vitro assays can provide insights into its mechanism of action and potential therapeutic effects.
| Potential Applications | Description |
|---|---|
| Interaction Studies | Molecular docking and in vitro assays to assess binding affinity to receptors or enzymes. |
| Therapeutic Potential | Potential use in developing pharmaceuticals targeting various diseases, though specific applications are not yet well-documented. |
Comparison with Similar Compounds
Several compounds share structural similarities with (3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine, highlighting variations in substituent groups that can affect biological activity and chemical properties.
| Compound Name | Unique Features |
|---|---|
| 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine | Contains a para-fluorophenyl group instead of meta-fluorophenyl. |
| (3-chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine | Substituted with chlorine; may exhibit different reactivity patterns. |
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